molecular formula C13H9N3O2 B8731386 3-Imidazo[1,2-b]pyridazin-2-ylbenzoic acid

3-Imidazo[1,2-b]pyridazin-2-ylbenzoic acid

Cat. No. B8731386
M. Wt: 239.23 g/mol
InChI Key: BFICWRQBEHUQFU-UHFFFAOYSA-N
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Patent
US07868001B2

Procedure details

A solution of 3-(imidazo[1,2-b]pyridazin-2-yl)benzonitrile (1 mmol) and 6M NaOH (2 ml) in EtOH was heated to reflux for 2 h. Then the mixture was diluted with water and acidified with HCl. The precipitate was filtered to give 3-(imidazo[1,2-b]pyridazin-2-yl)benzoic acid with a yield of 60%.
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:2]([C:10]2[CH:11]=C([CH:15]=[CH:16][CH:17]=2)C#N)=[CH:3][N:4]2[C:9]=1[CH:8]=[CH:7][CH:6]=[N:5]2.[OH-:18].[Na+].Cl.[CH3:21][CH2:22][OH:23]>O>[N:1]1[C:2]([C:10]2[CH:11]=[C:21]([CH:15]=[CH:16][CH:17]=2)[C:22]([OH:18])=[O:23])=[CH:3][N:4]2[C:9]=1[CH:8]=[CH:7][CH:6]=[N:5]2 |f:1.2|

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
N=1C(=CN2N=CC=CC21)C=2C=C(C#N)C=CC2
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered

Outcomes

Product
Name
Type
product
Smiles
N=1C(=CN2N=CC=CC21)C=2C=C(C(=O)O)C=CC2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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